Ethyl 2-(3-phenylpropylamino)acetate

Description

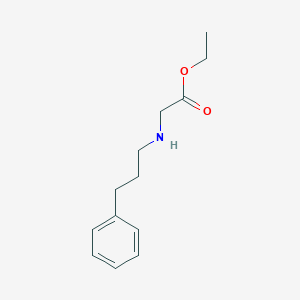

Ethyl 2-(3-phenylpropylamino)acetate is an organic compound characterized by an ethyl acetate backbone substituted with a 3-phenylpropylamino group at the second carbon. This structure confers both lipophilic (via the phenyl and propyl groups) and hydrophilic (via the ester and amino groups) properties, making it a versatile intermediate in pharmaceutical and chemical synthesis.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-(3-phenylpropylamino)acetate |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13(15)11-14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |

InChI Key |

FZQGLIFOFGFRCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenylpropylamino)acetate typically involves the reaction of ethyl acetate with 3-phenylpropylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes using microreactors. These reactors provide efficient mixing and heat transfer, which are essential for high-yield production . The use of reactive distillation columns can also enhance the efficiency of the production process by integrating reaction and separation steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenylpropylamino)acetate undergoes various chemical reactions, including:

Aminolysis: This reaction involves the conversion of the ester into an amide in the presence of an amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Aminolysis: Amines such as ammonia or primary amines.

Major Products

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohols or aldehydes.

Aminolysis: Amides.

Scientific Research Applications

Ethyl 2-(3-phenylpropylamino)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenylpropylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis focuses on structurally and functionally related compounds, emphasizing molecular features, synthesis, biological activity, and physicochemical properties.

Structural Analogs

Table 1: Structural Comparison of Ethyl 2-(3-phenylpropylamino)acetate and Analogs

Key Observations:

- Amino vs. Carboxylic Acid Groups: NPPB replaces the ester with a carboxylic acid, improving solubility but reducing lipophilicity compared to this compound .

- Heterocyclic Modifications : Imidazole-based analogs (e.g., compound C in ) exhibit enhanced biological activity due to aromatic stacking and halogen interactions .

- Protective Groups : The Boc-protected analog () demonstrates how protective groups can stabilize reactive amines during synthesis .

Key Observations:

- Synthetic Efficiency: this compound is synthesized in moderate yield (65%) via straightforward HCl-mediated deprotection, contrasting with the multicomponent routes required for imidazole analogs .

Table 3: Functional Comparisons

Key Observations:

- Mechanistic Insights: NPPB’s chloride channel inhibition suggests that this compound may share similar targets due to the common 3-phenylpropylamino group .

- Toxicity Considerations: While ethyl acetate itself is toxic to zebrafish embryos, the incorporation of the 3-phenylpropylamino group likely reduces volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.